M1 Muscarinic Receptor Binding Affinity: 1,000-Fold Subtype Selectivity Window vs. M2
(+)-cis-Dioxolane exhibits high-affinity binding to the human M1 muscarinic receptor (Ki = 6.40 nM) as determined by [³H]-CD displacement from cortical membranes, while its affinity for the human cloned M2 receptor is approximately 1,200 nM (Ki = 1,200 nM), yielding an M2/M1 selectivity ratio of approximately 188-fold [1]. This contrasts with oxotremorine-M, which displays a KL/KH ratio near 1 at M1 receptors, indicating minimal ability to discriminate between high- and low-affinity receptor states [2]. The quantitative M1 preference of (+)-cis-dioxolane is functionally significant for studies requiring predominant M1 receptor activation with minimized M2-mediated cardiac effects.
| Evidence Dimension | M1 vs. M2 receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 6.40 nM; M2 Ki = 1,200 nM (human cloned receptor expressed in CHO cells); M2/M1 ratio ≈ 188 |
| Comparator Or Baseline | Oxotremorine: KL/KH ratio ≈ 1 at M1 (no affinity state discrimination); Carbachol: EC50 = 9 µM at M3 receptors (functional assay) |
| Quantified Difference | ~188-fold higher affinity for M1 over M2; >1,000-fold higher M1 affinity vs. reported M2 Ki |
| Conditions | In vitro radioligand displacement assay; [³H]-CD for M1 (cortex); [³H]NMS for M2 (CHO transfected cells) |
Why This Matters
Researchers requiring M1-preferential muscarinic activation with quantifiable M2 sparing can select (+)-cis-dioxolane based on this defined ~188-fold selectivity window, whereas oxotremorine-M and carbachol lack comparable binding selectivity data in the same assay systems.
- [1] BindingDB. BDBM73209: (+)-CIS-DIOXOLANE. Affinity Data: Ki M1 = 6.40 nM (cortex, [³H]-CD displacement); Ki M2 = 1.20E+3 nM (human cloned M2, CHO cells, [³H]NMS displacement). View Source
- [2] Potter LT, Ferrendelli CA. Affinities of different cholinergic agonists for the high and low affinity states of hippocampal M1 muscarine receptors. J Pharmacol Exp Ther. 1989;248(3):974-978. View Source
